molecular formula C13H11NO B13611270 2-(1-Isocyanatoethyl)naphthalene

2-(1-Isocyanatoethyl)naphthalene

Cat. No.: B13611270
M. Wt: 197.23 g/mol
InChI Key: MURMRGQNLZEEQC-UHFFFAOYSA-N
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Description

2-(1-Isocyanatoethyl)naphthalene is an organic compound with the molecular formula C13H11NO It is a derivative of naphthalene, where an isocyanate group is attached to the ethyl side chain at the second position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Isocyanatoethyl)naphthalene typically involves the reaction of 2-(1-hydroxyethyl)naphthalene with phosgene or a similar isocyanate-generating reagent. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows:

[ \text{2-(1-Hydroxyethyl)naphthalene} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems can help maintain the stringent reaction conditions required for the production of high-purity isocyanates.

Chemical Reactions Analysis

Types of Reactions

2-(1-Isocyanatoethyl)naphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding ureas and carbamates.

    Polymerization: The isocyanate group can react with itself or other isocyanates to form polyureas or polyurethanes.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Catalysts: Such as tertiary amines or organometallic compounds, can be used to accelerate the reactions.

Major Products

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Polyureas and Polyurethanes: Formed through polymerization reactions.

Scientific Research Applications

2-(1-Isocyanatoethyl)naphthalene has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Material Science: Utilized in the production of polymers, such as polyurethanes, which have applications in coatings, adhesives, and foams.

    Biological Studies: Investigated for its potential interactions with biological molecules, which could lead to the development of new pharmaceuticals or biochemical tools.

Mechanism of Action

The mechanism of action of 2-(1-Isocyanatoethyl)naphthalene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. These reactions are fundamental to the compound’s applications in polymer chemistry and organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-Isocyanatoethylbenzene: Similar structure but with a benzene ring instead of a naphthalene ring.

    2-Isocyanatoethylbenzene: Similar structure but with the isocyanate group attached to a benzene ring.

    1-Isocyanatoethyl-2-naphthol: Similar structure with an additional hydroxyl group on the naphthalene ring.

Uniqueness

2-(1-Isocyanatoethyl)naphthalene is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to its benzene analogs. This uniqueness can influence its reactivity and the properties of the polymers and materials derived from it.

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

2-(1-isocyanatoethyl)naphthalene

InChI

InChI=1S/C13H11NO/c1-10(14-9-15)12-7-6-11-4-2-3-5-13(11)8-12/h2-8,10H,1H3

InChI Key

MURMRGQNLZEEQC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)N=C=O

Origin of Product

United States

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